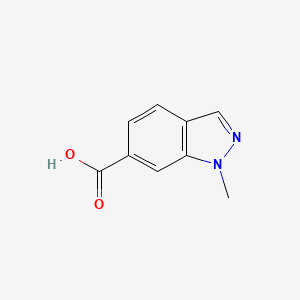

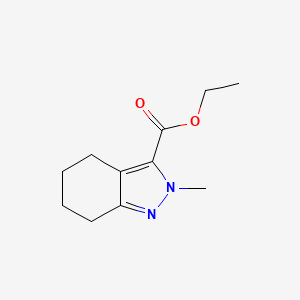

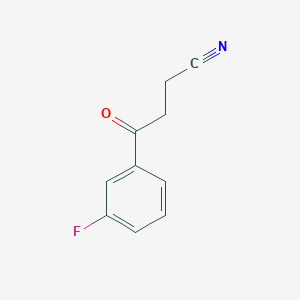

![molecular formula C11H21ClN2O2 B1321480 tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride CAS No. 1187931-28-7](/img/structure/B1321480.png)

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Descripción general

Descripción

The compound tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various related pyrrolidine and pyrrole derivatives, which can provide insights into the synthesis, structure, and properties of similar compounds. These derivatives are important intermediates in the synthesis of pharmaceuticals, including nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of related pyrrolidine and pyrrole derivatives involves a variety of chemical reactions. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones is reported, utilizing HBr generated in the Hantzsch reaction to hydrolyze t-butyl esters in situ . Another example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, an optimized large-scale synthesis of a hexahydropyrrolopyridine derivative, an intermediate for nicotinic acetylcholine receptor agonists, has been described, involving debenzylation and ring hydrogenation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of pyrrole and pyrrolidine derivatives is diverse. For instance, 3-Hydroxy-1H-pyrrole, obtained from flash vacuum pyrolysis, reacts readily with mild electrophiles at the 2-position . Efficient methods for synthesizing highly functionalized 2-pyrrolidinones have been reported, demonstrating the utility of these compounds in the synthesis of novel macrocyclic inhibitors . The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride are not directly discussed, the properties of similar compounds can be inferred. For example, the solubility and conformational flexibility of p-tert-Butylcalix arene hexaacetic acid change with the solvent, affecting its binding affinity towards metal ions like Pb(II) . The crystalline properties of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, such as space group and cell parameters, have been detailed .

Aplicaciones Científicas De Investigación

Efficient Synthesis and Scalability

- The compound has been utilized in an efficient and scalable synthesis process. Bahekar et al. (2017) developed a cost-effective, high-yielding, and commercially viable method for synthesizing a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is essential for diverse pharmacological activities (Bahekar et al., 2017).

Chemical Properties and Synthesis Variability

- Vallat et al. (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction in the synthesis of related 5-hydroxyalkyl derivatives. This study highlights the compound's versatility in forming various stereochemical configurations (Vallat et al., 2009).

Organocatalyzed Synthesis

- Hozjan et al. (2023) reported the organocatalyzed synthesis of a derivative, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, emphasizing the compound's potential in organic synthesis and pharmaceutical applications (Hozjan et al., 2023).

Continuous Flow Synthesis

- Herath and Cosford (2010) demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative approach signifies its role in streamlining synthetic processes in medicinal chemistry (Herath & Cosford, 2010).

Structural Analysis and Reactivity

- The compound's structural properties and reactivity were analyzed by Hill et al. (2009), who studied the flash vacuum pyrolysis of a related tert-butyl derivative, revealing insights into its chemical behavior (Hill et al., 2009).

Photocyclodimer Formation

- The photocyclodimer formation of a tert-butyl dihydro pyrrole derivative was examined by Kopf et al. (1998), shedding light on the compound's photochemical properties and potential applications in material science (Kopf et al., 1998).

Direcciones Futuras

The hexahydropyrrolo-[3,2-c]-quinoline scaffold, to which “tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride” is related, has been the subject of synthetic efforts for the preparation of alkaloids and formation of analogues with interesting biological activity . This suggests potential future directions in medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJJIZITFWJGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

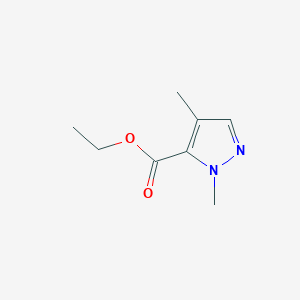

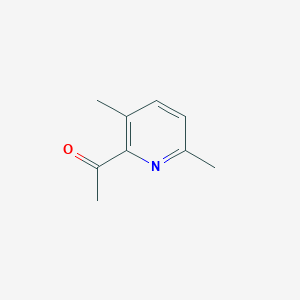

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)